molecular formula C23H23N3O3 B12184906 N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B12184906
M. Wt: 389.4 g/mol
InChI Key: OKXHHVLUSYKQFN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an indole moiety fused with a butanamide chain, making it a unique candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-acetylphenylamine with a suitable indole derivative under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation and cyclization, to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)butanamide
  • N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-c]indol-2-yl)butanamide

Uniqueness

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide stands out due to its unique structural features, which confer specific biological activities not observed in closely related compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C23H23N3O3/c1-15(27)16-5-4-6-17(13-16)24-22(28)9-10-23(29)26-12-11-21-19(14-26)18-7-2-3-8-20(18)25-21/h2-8,13,25H,9-12,14H2,1H3,(H,24,28)

InChI Key

OKXHHVLUSYKQFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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